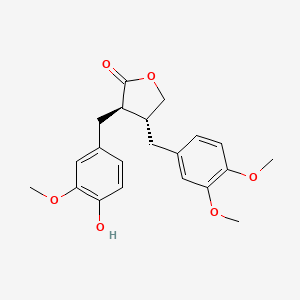

(-)-Arctigenin

説明

Arctigenin has been reported in Saussurea parviflora, Saussurea salicifolia, and other organisms with data available.

precursor to catechols; in many plants

Structure

3D Structure

特性

IUPAC Name |

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWVSMVXKMHKTF-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60998919 | |

| Record name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7770-78-7, 144901-91-7 | |

| Record name | (-)-Arctigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7770-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arctigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007770787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arctigenin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144901917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arctigenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARCTIGENIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FD8L150E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARCTIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U76MR9VS6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Arctigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(-)-Arctigenin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Arctigenin, a dibenzylbutyrolactone lignan, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This naturally occurring compound, found in a variety of plant species, has demonstrated promising anti-inflammatory, anti-cancer, antiviral, and neuroprotective properties in preclinical studies. As interest in natural product-based drug discovery continues to grow, a thorough understanding of this compound's sources, extraction methodologies, and mechanisms of action is crucial for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the natural origins of this compound, detailed protocols for its isolation and purification, and a summary of its key biological signaling pathways.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Asteraceae, Oleaceae, and Convolvulaceae families. The concentration of this lignan can vary significantly depending on the plant species, the specific plant part, and geographical location. The seeds and fruits are often the most concentrated sources.[1]

| Plant Species | Family | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Arctium lappa (Greater Burdock) | Asteraceae | Seeds | 5.0 - 20.0 | [1] |

| Saussurea medusa | Asteraceae | Seeds | 7.329 ± 0.360 | [2][3] |

| Flower | Trace | [2] | ||

| Leaf | Trace | |||

| Stem | 0.016 ± 0.011 | |||

| Forsythia suspensa | Oleaceae | Leaves | Not explicitly quantified, but isolated | |

| Ipomoea cairica (Cairo Morning Glory) | Convolvulaceae | Leaves | Detected and isolated |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques for purification. Below are representative protocols synthesized from published methodologies.

Protocol 1: Isolation from Arctium lappa Seeds

This protocol is based on methods described for the extraction and purification of this compound from the seeds of Arctium lappa.

1. Extraction:

- Grind dried seeds of Arctium lappa to a fine powder.

- Perform extraction with 80% methanol at room temperature with sonication.

- Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

2. Liquid-Liquid Partitioning:

- Suspend the crude extract in water and partition it with chloroform.

- Separate the chloroform phase, which contains the less polar compounds including this compound.

- Evaporate the chloroform to dryness.

3. Column Chromatography:

- Pack a silica gel column (200-300 mesh) with chloroform.

- Dissolve the dried chloroform extract in a minimal amount of chloroform and load it onto the column.

- Elute the column with a chloroform:ethyl acetate (10:2 v/v) solvent system.

- Collect fractions and monitor by Thin Layer Chromatography (TLC) using a developing agent of chloroform:methanol:glacial acetic acid (95:5:0.15).

- Combine the fractions containing this compound and evaporate the solvent.

4. Recrystallization:

- Dissolve the semi-purified this compound in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization.

- Collect the crystals by filtration and dry them to obtain pure this compound.

5. Purity Analysis:

- Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).

- HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: Methanol:Water (55:45 v/v).

- Flow Rate: 1.0 mL/min.

- Detection: UV at 280 nm.

Protocol 2: Isolation from Saussurea medusa Seeds

This protocol is adapted from methodologies used for isolating this compound from Saussurea medusa.

1. Extraction:

- Pulverize dried seeds of Saussurea medusa.

- Perform dynamic microwave-assisted extraction (DMAE) with methanol for enhanced efficiency. A study reported optimal conditions as 390 W with 50 mL methanol for 20 minutes.

- Alternatively, conventional solvent extraction with methanol can be used.

- Filter and concentrate the extract.

2. Automatic Flash Preparation Chromatography:

- Utilize an automatic flash chromatography system for purification.

- Employ a gradient elution with petroleum ether and acetone.

- Monitor the fractions for the presence of this compound using TLC with a petroleum ether:acetone (5:3 v/v) mobile phase.

3. Purity Confirmation:

- Analyze the purified fractions by HPLC to confirm the purity of this compound.

- The structure can be further confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is fundamental for elucidating its mechanism of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. This compound has been demonstrated to inhibit this pathway, which contributes to its anti-cancer effects.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. This compound can suppress this pathway.

Conclusion

This compound stands out as a natural compound with significant therapeutic potential. Its presence in readily available plant sources, coupled with established, albeit optimizable, isolation procedures, makes it an attractive candidate for further research and development. The elucidation of its inhibitory effects on key signaling pathways such as NF-κB, PI3K/Akt, and JAK/STAT provides a solid foundation for understanding its anti-inflammatory and anti-cancer properties. This technical guide serves as a comprehensive resource for scientists and researchers, providing the necessary foundational knowledge to explore the full therapeutic utility of this compound. Further investigations are warranted to translate the promising preclinical findings into clinical applications.

References

- 1. Arctigenin Triggers Apoptosis and Autophagy via PI3K/Akt/mTOR Inhibition in PC-3M Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arctigenin triggers apoptosis and autophagy via PI3K/Akt/mTOR inhibition in PC-3M cells [jstage.jst.go.jp]

- 3. Arctigenin promotes bone formation involving PI3K/Akt/PPARγ signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Arctigenin: A Comprehensive Review of Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Arctigenin, a dibenzylbutyrolactone lignan found in plants of the Arctium genus, has garnered significant scientific interest due to its diverse and potent biological activities. Traditionally used in herbal medicine, modern research has begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the anti-cancer, anti-inflammatory, antiviral, and neuroprotective properties of this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.

Anti-Cancer Activities

This compound exhibits significant anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines. Its mechanisms of action are multifaceted, involving the inhibition of key signaling pathways that control cell growth, survival, and metastasis.

Quantitative Data for Anti-Cancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.787 | 24 | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.283 | 24 | [1] |

| MDA-MB-453 | Breast Cancer | 3.756 | 24 | [1] |

| MDA-MB-435S | Breast Cancer | Not specified | 24 | [1] |

| MCF-7 | Breast Cancer (ER+) | > 20 | 24 | [1] |

| SK-BR-3 | Breast Cancer (HER2+) | > 20 | 24 | |

| HCT-116 | Colorectal Cancer | 3.27 | Not specified | |

| HepG2 | Hepatocellular Carcinoma | 1.99 | 24 | |

| HepG2 | Hepatocellular Carcinoma | 0.24 | 48 | |

| SMMC-7721 | Hepatocellular Carcinoma | > 100 | 24 |

Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-cancer effects by modulating several critical signaling pathways, including STAT3, PI3K/Akt/mTOR, and NF-κB.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival. This compound has been shown to directly bind to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell cycle progression and apoptosis resistance.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, leading to the induction of apoptosis and autophagy in cancer cells.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (prepared in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for the desired incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis for Protein Phosphorylation

This protocol describes the general procedure for detecting changes in protein phosphorylation levels.

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Anti-Inflammatory Activities

This compound demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Data for Anti-Inflammatory Activity

| Cell Line | Stimulant | Inhibited Mediator | IC50 (µM) | Citation |

| RAW 264.7 | LPS | TNF-α | 5.0 | |

| U937 (differentiated) | LPS | TNF-α | 3.9 | |

| RAW 264.7 | LPS | IL-6 | 29.2 | |

| RAW 264.7 | LPS | NO | 8.4 |

Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and JAK-STAT signaling pathways.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus to induce the expression of pro-inflammatory genes. This compound inhibits NF-κB activation by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.

-

Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Antiviral Activities

This compound has demonstrated antiviral activity against a range of viruses, including influenza virus, human coronavirus, and spring viraemia of carp virus (SVCV).

Quantitative Data for Antiviral Activity

| Virus | Cell Line | IC50 | Citation |

| Spring Viraemia of Carp Virus (SVCV) | EPC | 0.29-0.35 mg/L | |

| Human Coronavirus | Not specified | < 0.25 µM | |

| Infectious Hematopoietic Necrosis Virus (IHNV) | EPC | 0.56 mg/L (for a derivative) |

Experimental Protocols

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound.

-

Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

-

Virus Incubation: Incubate a known titer of the virus with serial dilutions of this compound for 1 hour at 37°C.

-

Infection: Infect the cell monolayers with the virus-arctigenin mixture for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates for several days until visible plaques are formed.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The IC50 is the concentration that reduces the plaque number by 50%.

Neuroprotective Activities

This compound has shown promise in protecting neurons from various insults, suggesting its potential in the treatment of neurodegenerative diseases. Its neuroprotective effects are attributed to its anti-inflammatory and antioxidant properties.

Experimental Protocols

In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of a compound against an excitotoxic insult.

-

Primary Neuron Culture: Isolate and culture primary neurons (e.g., cortical or hippocampal neurons) from embryonic rodents.

-

Treatment: Pre-treat the mature neuron cultures with various concentrations of this compound for a specified period.

-

Induction of Neurotoxicity: Expose the neurons to a neurotoxic agent (e.g., glutamate or rotenone) in the presence or absence of this compound.

-

Viability Assessment: After 24 hours, assess neuronal viability using methods such as the MTT assay or by staining for live/dead cells (e.g., with calcein-AM/ethidium homodimer-1).

-

Data Analysis: Quantify the percentage of viable neurons and determine the protective effect of this compound.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its ability to modulate multiple key signaling pathways, including STAT3, PI3K/Akt/mTOR, and NF-κB, underscores its therapeutic potential in cancer, inflammatory diseases, viral infections, and neurodegenerative disorders. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic benefits of this compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in human diseases.

References

An In-depth Technical Guide to the Discovery and Ethnopharmacological History of (-)-Arctigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Arctigenin is a bioactive dibenzylbutyrolactone lignan that has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] This technical guide provides a comprehensive overview of the discovery and ethnopharmacological history of this compound, detailing its traditional uses, isolation and structural elucidation, and the molecular mechanisms underlying its therapeutic potential. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Ethnopharmacological History

The use of plants containing this compound dates back centuries in traditional medicine systems across Asia and Europe.[2] The primary source of this compound is the greater burdock (Arctium lappa L.), a plant belonging to the Asteraceae family.[3][4]

Traditional Uses of Arctium lappa

Historically, various parts of the burdock plant, including the roots, seeds, and leaves, have been utilized for a wide range of medicinal purposes.[3] In Traditional Chinese Medicine (TCM), the seeds of Arctium lappa (known as Niubangzi) have been used to dispel wind-heat, resolve toxicity, and soothe a sore throat. Traditional European and North American medicine employed burdock root as a "blood purifier" or "alterative," believing it to clear toxins from the bloodstream.

Other traditional applications include its use as a diuretic, a diaphoretic to induce sweating, and a remedy for various skin conditions like eczema, psoriasis, and acne. It has also been traditionally used for managing conditions such as colds, gout, rheumatism, and even certain cancers.

Discovery and Isolation of this compound

The journey from the traditional use of burdock to the identification of its active constituents is a classic example of ethnopharmacology-guided drug discovery. This compound was first isolated from Arctium lappa, but it is also found in other plants of the Asteraceae family, such as Saussurea heteromalla.

Initial Discovery

Scientific investigations into the chemical components of Arctium lappa led to the isolation of several lignans, with arctiin and its aglycone, this compound, being the most prominent. It was discovered that arctiin can be hydrolyzed to this compound, which is often the more biologically active form of the molecule.

Experimental Protocols for Extraction, Isolation, and Purification

The extraction and purification of this compound from plant material involve several steps, which have been refined over time to improve yield and purity.

Protocol 1: Soxhlet Extraction and Acid Hydrolysis

-

Plant Material Preparation: Dried and powdered fruits of Arctium lappa (1.4 kg) are used as the starting material.

-

Soxhlet Extraction: The powdered plant material is extracted with chloroform for 3 hours at 30°C using a Soxhlet apparatus.

-

Solvent Removal: The solvent is removed under reduced pressure to yield a crude chloroform extract.

-

Chromatography: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of ethyl acetate and methanol.

-

Isolation of Arctiin: Fractions containing arctiin are identified by 1H and 13C NMR analysis.

-

Acid Hydrolysis: The isolated arctiin is dissolved in methanol, and an equal volume of 5% sulfuric acid is added. The mixture is refluxed for 6 hours at 35°C to hydrolyze arctiin to this compound.

-

Purification: The resulting this compound is then purified.

Protocol 2: Enzyme-Assisted Extraction

-

Enzymatic Hydrolysis: Powdered fruits of Arctium lappa are treated with β-D-glucosidase in water and subjected to ultrasound at 45°C for 25 minutes. This enzyme directly hydrolyzes arctiin to this compound in the plant material.

-

Ethanol Extraction: Ethanol is added to the mixture to a final concentration of 30% (v/v), and the extraction proceeds for 12 hours, followed by another hour of ultrasound treatment.

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated to yield the final product.

Protocol 3: Microwave-Assisted Extraction and HSCCC Purification

-

Microwave-Assisted Extraction (MAE): An orthogonal array design is used to optimize MAE parameters, including methanol concentration, microwave power, solid-to-liquid ratio, and extraction time.

-

Hydrolysis: Arctiin in the extract is converted to this compound via hydrochloric acid hydrolysis.

-

High-Speed Countercurrent Chromatography (HSCCC): The hydrolyzed extract is subjected to HSCCC for purification. A two-phase solvent system of n-hexane-ethyl acetate-ethanol-water (4:4:3:4, v/v/v/v) is used for the separation of this compound.

Structural Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques.

Methodology for Structural Elucidation

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the isolated compound.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule, and techniques like COSY, HMQC, and HMBC are employed to establish the connectivity of atoms.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a wide range of pharmacological effects, with its anti-inflammatory and anticancer activities being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound are mediated through the modulation of several key signaling pathways.

-

Inhibition of the NF-κB Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB.

-

Suppression of Pro-inflammatory Mediators: By inhibiting the NF-κB pathway, this compound downregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). It also inhibits the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).

-

Modulation of MAPK and PI3K/Akt Pathways: this compound has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are also involved in the inflammatory process.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway

-

Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 murine macrophages, is cultured and pre-treated with various concentrations of this compound for 1 hour. The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) (100 ng/mL) for a specific duration (e.g., 30 minutes for phosphorylation events).

-

Protein Extraction: Whole-cell lysates or nuclear and cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of each sample is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin or Lamin B1).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

Anticancer Activity

This compound has shown promising anticancer activity against a variety of cancer cell lines, including those of the breast, pancreas, and colon.

Mechanism of Anticancer Action

-

Induction of Apoptosis: this compound induces programmed cell death (apoptosis) in cancer cells. This is often associated with the modulation of Bcl-2 family proteins (increasing the Bax/Bcl-2 ratio) and the activation of caspases.

-

Cell Cycle Arrest: It can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.

-

Inhibition of Metastasis: this compound has been shown to inhibit the invasion and migration of cancer cells.

-

Targeting Signaling Pathways: The anticancer effects of this compound are also linked to its ability to modulate signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and STAT3 pathways.

Experimental Protocol: In Vivo Anticancer Study in a Xenograft Mouse Model

-

Cell Culture: A human cancer cell line (e.g., SiHa cervical cancer cells) is cultured in vitro.

-

Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.

-

Tumor Implantation: 1 x 10^6 SiHa cells are subcutaneously injected into the flank of each mouse.

-

Treatment: Once the tumors reach a certain volume, the mice are randomly divided into a control group and a treatment group. The treatment group receives intraperitoneal injections of this compound (e.g., 50 mg/kg) for a specified period. The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every seven days for five weeks).

-

Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed. The tumors can then be used for further analysis, such as immunohistochemistry (IHC) for proliferation and apoptosis markers, and Western blotting to analyze signaling pathways.

Quantitative Data

The following tables summarize key quantitative data related to the biological activities and pharmacokinetic properties of this compound.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.787 | 24 | |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.283 | 24 | |

| SK-BR-3 | HER2+ Breast Cancer | 6.25 (viability reduced by 62.1%) | 24 | |

| HCT-116 | Colorectal Cancer | 3.27 - 6.10 (for analogues) | Not Specified | |

| PANC-1 | Pancreatic Cancer | 0.80 | Not Specified | |

| SiHa | Cervical Cancer | 9.34 | Not Specified | |

| HeLa | Cervical Cancer | 14.45 | Not Specified |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Parameter Measured | IC50 or Effect | Reference |

| RAW 264.7 | LPS | NO Production | Inhibition | |

| RAW 264.7 | LPS | TNF-α Secretion | Inhibition | |

| RAW 264.7 | LPS | IL-6 Secretion | Inhibition | |

| RAW 264.7 | Silica | ROS Production | Inhibition (0.1-10 µM) |

Table 3: Pharmacokinetic Parameters of this compound in Animal Models

| Animal Model | Administration Route | Dose | Tmax (h) | Cmax (µg/mL or µmol/L) | t1/2 (h) | AUC (µg·h/mL) | Reference |

| Piglets | Intravenous | 2.0 mg/kg | - | - | 3.161 | 1.189 | |

| Piglets | Oral (Fructus arctii powder) | 1.0 g/kg | 0.853 | 0.430 | 63.467 | 14.672 | |

| Rats | Intravenous | 2.687 µmol/kg | - | - | 1.25 ± 0.19 | - | |

| Rats | Hypodermic | 2.687 µmol/kg | 0.25 | 1.26 ± 0.3 µmol/L | 1.21 ± 0.31 | - |

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways related to this compound.

References

(-)-Arctigenin pharmacology and toxicology profile in preclinical studies

An In-depth Technical Guide for Researchers and Drug Development Professionals

(-)-Arctigenin, a dibenzylbutyrolactone lignan found in plants of the Arctium genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Preclinical studies have extensively investigated its potential as an anti-tumor, anti-inflammatory, and neuroprotective agent.[1][4] This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways and workflows.

Pharmacology

This compound exhibits a broad spectrum of pharmacological effects, primarily attributed to its modulation of key cellular signaling pathways. Its therapeutic potential has been explored in various disease models, including cancer, inflammation, and neurological disorders.

Anti-Tumor Activity

Preclinical evidence strongly supports the anti-cancer properties of this compound against a variety of malignancies, including pancreatic, liver, colon, breast, and lung cancer. Its anti-tumor effects are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis, regulation of the cell cycle, and suppression of metastasis.

1.1.1 Mechanism of Action

This compound exerts its anti-cancer effects by targeting several critical signaling pathways:

-

PI3K/Akt Pathway: By inhibiting the PI3K/Akt signaling cascade, this compound decreases the viability of cancer cells and promotes apoptosis. This inhibition leads to the downstream dephosphorylation of mTOR and S6K and reduces the expression of pro-survival proteins like Bcl-xL, MCL1, and survivin. In nutrient-starved conditions, this compound has been shown to block the activation of Akt, a key survival mechanism for cancer cells.

-

MAPK Pathway: The compound selectively alters the phosphorylation of MAPK superfamily members. It has been observed to significantly reduce the phosphorylation of ERK1/2 while activating p38 phosphorylation, contributing to its anti-proliferative effects.

-

NF-κB Pathway: this compound can inhibit the NF-κB signaling pathway, which plays a crucial role in cancer cell metastasis.

-

EGFR and RhoA: In clear cell renal cell carcinoma (ccRCC), this compound has been shown to inhibit cell growth by suppressing EGFR-mediated signaling and to inhibit migration in a RhoA-dependent manner.

-

STAT3 Pathway: The compound can sensitize cancer cells to cisplatin by inhibiting STAT3 signaling.

1.1.2 In Vitro Anti-Tumor Activity

The cytotoxic and anti-proliferative effects of this compound have been demonstrated across a range of cancer cell lines.

| Cell Line | Cancer Type | Effect | IC50 / Concentration | Reference |

| PANC-1 | Pancreatic Cancer | Selective cytotoxicity under nutrient-deprived conditions | 0.01 µg/mL | |

| HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation | Not specified | |

| SNU-1, AGS | Gastric Cancer | Inhibition of proliferation (time- and dose-dependent) | Not specified | |

| T24 | Bladder Cancer | Inhibition of activity (dose- and time-dependent) | Not specified | |

| SW480 | Colon Cancer | Inhibition of proliferation and invasion | Not specified | |

| A549 | Lung Cancer | Cytotoxicity | Not specified | |

| KATO III | Stomach Cancer | Cytotoxicity | Not specified |

1.1.3 In Vivo Anti-Tumor Activity

-

Pancreatic Cancer Xenograft: In nude mice, this compound was found to strongly suppress the growth of PANC-1 tumors.

-

Clear Cell Renal Cell Carcinoma Xenograft: this compound demonstrated synergistic effects with 5-FU and sorafenib in a ccRCC xenograft mouse model, leading to complete tumor growth inhibition.

1.1.4 Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HepG2, PANC-1) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound or vehicle control for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

In Vivo Xenograft Tumor Model

-

Animal Model: 4-6 week old male nude mice (athymic BALB/c) are used.

-

Cell Implantation: 1x10⁶ to 5x10⁶ cancer cells (e.g., PANC-1) in 100 µL of PBS are injected subcutaneously into the flank of each mouse.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered via oral gavage or intraperitoneal injection at specified doses and schedules.

-

Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 × length × width²). Body weight and general health are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

1.1.5 Signaling Pathway Visualization

Caption: this compound Anti-Tumor Signaling Pathways.

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory effects in various preclinical models, including those for colitis, acute lung injury, and neuroinflammation. It mitigates the inflammatory response by inhibiting the production of pro-inflammatory mediators.

1.2.1 Mechanism of Action

The anti-inflammatory properties of this compound are mediated through the modulation of several key signaling pathways:

-

NF-κB Pathway: It effectively suppresses NF-κB activation, a central regulator of inflammation, thereby inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

-

MAPK and PI3K/Akt Pathways: this compound blocks the MAPK and PI3K/Akt signaling pathways, further contributing to its anti-inflammatory effects.

-

JAK-STAT Pathway: It reduces the phosphorylation of JAK2, STAT1, and STAT3, preventing their nuclear translocation and subsequent expression of inflammation-related genes, including iNOS.

-

Inhibition of Inflammatory Enzymes: The compound regulates enzymes like COX-2 and iNOS, reducing the synthesis of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO).

1.2.2 In Vitro Anti-Inflammatory Activity

| Cell Line | Stimulant | Effect | IC50 / Concentration | Reference |

| RAW264.7 (mouse macrophages) | LPS | Inhibition of TNF-α production | IC50 = 5.0 µM | |

| U937 (human macrophages) | LPS | Inhibition of TNF-α production | IC50 = 3.9 µM | |

| RAW264.7 (mouse macrophages) | LPS | Inhibition of NO production | <32 µM/L | |

| Primary murine splenocytes | LPS | Inhibition of proliferation | Not specified | |

| Primary human T lymphocytes | anti-CD3/CD28 | Inhibition of proliferation | Not specified |

1.2.3 In Vivo Anti-Inflammatory Activity

-

DSS-induced Colitis: In a mouse model of colitis induced by dextran sodium sulfate (DSS), this compound ameliorated inflammation by inhibiting the PI3K/Akt pathway and promoting the polarization of M1 macrophages to an M2-like phenotype.

-

Cerebral Ischemia-Reperfusion: In a rat model of middle cerebral artery occlusion (MCAO), pretreatment with this compound significantly reduced cerebral infarction, improved neurological outcomes, suppressed microglia activation, and decreased the expression of IL-1β and TNF-α.

1.2.4 Experimental Protocols

LPS-induced Cytokine Production in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

1.2.5 Signaling Pathway Visualization

Caption: this compound Anti-Inflammatory Signaling Pathways.

Neuroprotective Activity

This compound has demonstrated significant neuroprotective effects in preclinical models of neurological diseases, including stroke and Parkinson's disease. Its mechanisms involve anti-inflammatory, anti-oxidant, and anti-apoptotic actions.

1.3.1 Mechanism of Action

-

Anti-neuroinflammation: As described previously, this compound inhibits the activation of microglia and the production of pro-inflammatory cytokines in the central nervous system.

-

Antioxidant Effects: It enhances the levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing levels of malondialdehyde (MDA), a marker of oxidative stress.

-

EPO/EPOR-JAK2-STAT5 Pathway: In cerebral ischemia-reperfusion injury, this compound has been shown to exert neuroprotective effects by downregulating the EPO/EPOR-JAK2-STAT5 signaling pathway.

-

Ameliorating Excitotoxicity: In an experimental autoimmune encephalomyelitis (EAE) model, this compound was found to suppress neuronal hyperactivity and abnormal calcium influx by limiting glutamate synaptic transmission.

1.3.2 In Vivo Neuroprotective Activity

-

Rotenone-induced Parkinson's Disease Model: In a rat model of Parkinson's disease, this compound improved motor deficits, protected dopaminergic neurons, and reduced neuroinflammation and oxidative stress in the substantia nigra.

-

Focal Cerebral Ischemia-Reperfusion: As mentioned, this compound protected rats from ischemic stroke by reducing infarct volume and neurological deficits through an anti-inflammatory mechanism.

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been characterized in several preclinical species. These studies indicate rapid absorption and extensive metabolism.

Absorption and Distribution

This compound is rapidly absorbed after oral administration, with time to reach maximum plasma concentration (Tmax) generally under one hour in rats, beagle dogs, and piglets. It is widely distributed in tissues, with the highest concentrations found in the intestine, followed by the heart, liver, pancreas, and kidney in rats.

Metabolism and Excretion

The primary metabolic pathway for this compound is glucuronidation in the intestine and liver. Demethylation and hydrolysis also occur in the liver. The compound is subject to enterohepatic circulation, where glucuronide metabolites excreted in the bile can be hydrolyzed back to the parent compound in the intestine. Elimination is generally rapid, with a half-life of less than two hours in rats and beagle dogs.

Pharmacokinetic Parameters

Pharmacokinetics of this compound in Rats

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| IV | 0.48 - 2.4 | - | - | Linear | - |

| Oral | Not specified | - | < 1 | - | < 2 |

Pharmacokinetics of this compound in Beagle Dogs

| Route | Dose (µmol/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| IV | 0.403 | - | - | - | < 2 |

| Hypodermic | 0.403 | - | < 1 | - | < 2 |

Pharmacokinetics of this compound in Piglets

| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2β (h) | Vd (L/kg) | CLb (L/h·kg) |

| IV | 2.0 | - | - | 1.189 ± 0.057 | 3.161 ± 0.296 | 0.231 ± 0.033 | 0.057 ± 0.003 |

| Oral (Fructus arctii powder) | 1.0 g/kg | 0.430 ± 0.035 | 0.853 ± 0.211 | 14.672 ± 4.813 | 63.467 ± 29.115 | 1.680 ± 0.402 | 0.076 ± 0.028 |

Experimental Protocols

Preclinical Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats (200-250 g) or Beagle dogs are used. Animals are cannulated (e.g., jugular vein) for blood sampling.

-

Dosing: this compound is administered via the intended route (e.g., intravenous bolus, oral gavage).

-

Blood Sampling: Blood samples (approx. 200 µL) are collected into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h).

-

Plasma Preparation: Samples are centrifuged at 4,000 rpm for 10 minutes to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound and its metabolites are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software like WinNonlin to determine key PK parameters (AUC, Cmax, Tmax, t1/2, etc.).

Workflow Visualization

Caption: Workflow for a Preclinical Pharmacokinetic Study.

Toxicology

While this compound shows promising therapeutic effects, preclinical toxicology studies have identified potential safety concerns, particularly with repeated dosing at higher concentrations.

Sub-chronic Oral Toxicity in Rats

A 28-day oral toxicity study in rats revealed dose-dependent adverse effects.

-

Lowest Observed Adverse Effect Level (LOAEL): 12 mg/kg/day.

-

No Observed Adverse Effect Level (NOAEL): < 12 mg/kg/day.

Key Findings at ≥12 mg/kg/day:

-

Heart: Focal necrosis and lymphocyte infiltration in ventricular septal muscle cells.

-

Kidney: Swelling and mineralization of renal tubular epithelial cells with lymphocyte infiltration.

-

Liver: Vacuolation, fatty changes, focal necrosis, and lymphocyte infiltration.

-

Testis: Atrophy of the testicles and epididymis (at 36 mg/kg/day).

-

Pancreas: Atrophy.

-

Irreversibility: Many of these histopathological changes were found to be irreversible even after a 28-day recovery period.

Sub-chronic Subcutaneous Toxicity in Beagle Dogs

A 28-day study of subcutaneous injection in beagle dogs identified the following toxicities:

-

NOAEL: < 6 mg/kg.

-

Target Organs: The study identified the lymphatic, hematopoietic, digestive (liver, gallbladder), urinary (kidney), and cardiovascular (heart) systems as toxic target organs.

-

Mortality: At 60 mg/kg, mortality was observed in five dogs. At 20 mg/kg, toxic reactions were noted in the lymphatic, hematopoietic, and digestive systems.

Summary of Preclinical Toxicology Findings

| Species | Route | Duration | Dose (mg/kg/day) | Key Findings | Reference |

| Rat | Oral | 28 days | 12 | LOAEL: Histopathology in heart, kidney, liver. | |

| Rat | Oral | 28 days | 36 | Testicular and epididymal atrophy; lung and prostate effects. | |

| Beagle Dog | Subcutaneous | 28 days | 6 | NOAEL < 6 mg/kg. No significant toxic reactions. | |

| Beagle Dog | Subcutaneous | 28 days | 20 | Toxicity in lymphatic, hematopoietic, and digestive systems. | |

| Beagle Dog | Subcutaneous | 28 days | 60 | Mortality; toxicity in multiple organ systems (lymphatic, digestive, urinary, cardiovascular). |

Experimental Protocols

28-Day Repeated Dose Oral Toxicity Study (Rat)

-

Animal Model: Young adult Sprague-Dawley rats are used, with equal numbers of males and females.

-

Dose Groups: Animals are divided into at least 3 dose groups (e.g., low, mid, high) and a vehicle control group. A recovery group may also be included.

-

Administration: this compound is administered daily by oral gavage for 28 consecutive days.

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are measured weekly.

-

Clinical Pathology: At the end of the treatment period, blood is collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.

-

Necropsy and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected and preserved for histopathological examination.

-

Recovery Phase: Animals in the recovery group are observed for an additional period (e.g., 28 days) without treatment before being euthanized for pathological assessment to evaluate the reversibility of any findings.

Dose-Toxicity Relationship Visualization

Caption: Relationship between Dose and Toxicity for this compound.

Conclusion

The preclinical data for this compound reveal a compound with potent and diverse pharmacological activities, particularly in the areas of oncology, inflammation, and neuroprotection. Its mechanisms of action are well-characterized, involving the modulation of multiple key signaling pathways such as PI3K/Akt, NF-κB, and JAK/STAT. Pharmacokinetic studies indicate rapid absorption and elimination, but also extensive metabolism, which may impact its bioavailability and in vivo efficacy after oral administration.

However, the toxicological profile raises significant concerns for further development. Repeated dose studies in both rodents and non-rodents have identified a low NOAEL and significant, often irreversible, toxicity in multiple organs, including the heart, liver, kidneys, and reproductive system, at doses not far exceeding the pharmacologically active range. These findings underscore the critical need to consider the therapeutic index. Future research may focus on the development of derivatives or novel drug delivery systems to improve the safety profile and enhance the therapeutic potential of this compound.

References

Enantioselective Synthesis of (-)-Arctigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Arctigenin, a dibenzylbutyrolactone lignan, has garnered significant attention in the scientific community due to its diverse and potent pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[1][2][3][4] Its specific stereochemistry is crucial for its biological function, making enantioselective synthesis a critical area of research for therapeutic development. This technical guide provides an in-depth overview of the core enantioselective synthesis pathways for this compound, presenting detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows.

Core Synthetic Strategies

The enantioselective synthesis of this compound has been approached through several distinct strategies, primarily focusing on the stereocontrolled formation of the two contiguous chiral centers in the butyrolactone core. The key methodologies explored in the literature include chiral auxiliary-mediated synthesis, catalytic asymmetric reactions, and radical-based approaches.

Chiral Auxiliary-Mediated Synthesis

This classical approach utilizes a chiral auxiliary to direct the stereoselective alkylation of a prochiral starting material. A notable example involves the use of a 4-benzyloxazolidinone auxiliary.

Workflow:

The synthesis commences with the condensation of 3,4-dimethoxyphenylpropionic acid with a chiral oxazolidinone, followed by a diastereoselective enolate alkylation. Subsequent reductive cleavage of the auxiliary furnishes the desired stereocenter.

Experimental Protocol (Key Step: Asymmetric Alkylation) [1]

-

To a solution of the N-acyloxazolidinone (1 equivalent) in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) dropwise.

-

The resulting solution is stirred for 30 minutes at -78 °C to form the enolate.

-

A solution of 4-(benzyloxy)-3-methoxybenzyl bromide (1.2 equivalents) in THF is then added dropwise.

-

The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with a saturated aqueous solution of NH4Cl and the product is extracted with ethyl acetate.

-

The organic layers are combined, dried over Na2SO4, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to afford the alkylated product.

| Step | Product | Yield (%) | Diastereomeric Ratio |

| Condensation | N-Acyl Oxazolidinone | ~95 | N/A |

| Alkylation | Alkylated Product | ~85 | >95:5 |

| Cleavage | Chiral Alcohol | ~90 | N/A |

Catalytic Enantioselective C-H Insertion

A highly efficient and atom-economical approach involves the intramolecular C-H insertion of a diazoacetate catalyzed by a chiral dirhodium(II) complex. This method directly forms the butyrolactone ring with high enantioselectivity.

Workflow:

This pathway begins with the conversion of 3,4-dimethoxycinnamic acid to a diazoacetate precursor, which then undergoes a rhodium-catalyzed intramolecular C-H insertion to yield the lactone core.

Experimental Protocol (Key Step: C-H Insertion)

-

To a solution of the chiral dirhodium(II) catalyst (e.g., Rh2(S-MPPIM)4, 1 mol%) in dichloromethane (0.1 M) is added a solution of the diazoacetate precursor (1 equivalent) in dichloromethane via syringe pump over 4 hours.

-

The reaction mixture is stirred at room temperature for an additional 12 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched γ-lactone.

| Step | Product | Yield (%) | Enantiomeric Excess (ee %) |

| C-H Insertion | γ-Lactone Intermediate | 62 | 94 |

| Alkylation | Disubstituted γ-Lactone | ~70 | - |

| Debenzylation | This compound | >95 | 94 (optical purity) |

Asymmetric Radical Addition to Fumarates

This strategy involves the highly regioselective and stereoselective addition of a radical to an asymmetric fumarate, establishing one of the chiral centers. The second stereocenter is then introduced through a subsequent stereocontrolled reaction.

Workflow:

The synthesis initiates with the addition of a benzyl radical to a chiral fumarate, followed by further transformations to complete the butyrolactone core.

Experimental Protocol (Key Step: Radical Addition)

-

To a solution of the asymmetric fumarate (1 equivalent) and Sm(OTf)3 (0.1 equivalents) in a mixed solvent system of CH2Cl2/THF at -78 °C is added the benzyl radical precursor.

-

The reaction is initiated, for example, by photolysis or the addition of a radical initiator.

-

The reaction mixture is stirred at -78 °C for the specified time.

-

The reaction is quenched and the product is extracted.

-

Purification by chromatography affords the chiral succinate derivative.

| Step | Product | Yield (%) | Diastereoselectivity |

| Radical Addition | Chiral Succinate Derivative | High | High |

Conclusion

The enantioselective synthesis of this compound has been successfully achieved through various sophisticated chemical strategies. The choice of a particular pathway may depend on factors such as the desired scale of synthesis, availability of starting materials and catalysts, and the required level of stereochemical purity. The chiral auxiliary approach offers reliability and high diastereoselectivity, while the catalytic C-H insertion provides an elegant and atom-economical route with excellent enantiocontrol. The radical addition method also presents a viable option for constructing the chiral backbone. Further advancements in catalytic systems and synthetic methodologies will undoubtedly lead to even more efficient and scalable syntheses of this important bioactive natural product, facilitating its further investigation and potential therapeutic applications.

References

- 1. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gavinpublishers.com [gavinpublishers.com]

- 4. researchgate.net [researchgate.net]

The Enantioselective Edge: A Technical Guide to the Biological Activity of (-)-Arctigenin and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arctigenin, a dibenzylbutyrolactone lignan found in plants of the Arctium genus, has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides an in-depth exploration of the biological activity of (-)-arctigenin and its stereoisomers, with a particular focus on the enantioselectivity of its effects. As research increasingly points to the critical role of stereochemistry in drug efficacy and target specificity, a detailed understanding of the distinct activities of arctigenin's enantiomers is paramount for the development of novel therapeutics. This document summarizes key quantitative data, outlines detailed experimental protocols for cited studies, and visualizes the intricate signaling pathways modulated by these compounds.

Stereospecific Cytotoxicity of Arctigenin Enantiomers

A compelling body of evidence demonstrates that the biological activity of arctigenin is highly dependent on its stereochemistry. The (-)-enantiomer, specifically the (2R,3R)-arctigenin, exhibits significantly greater potency in various assays compared to its (+)-enantiomer, (2S,3S)-arctigenin.

Preferential Cytotoxicity in Pancreatic Cancer Cells

Studies on human pancreatic PANC-1 cancer cells have revealed a stark difference in the cytotoxic effects of arctigenin enantiomers, particularly under nutrient-deprived conditions, a state that mimics the tumor microenvironment.[3] this compound and its related (2R,3R) lignans demonstrated potent preferential cytotoxicity, while their corresponding (+)-enantiomers were largely inactive.[3]

| Compound | Stereochemistry | Cell Line | Condition | PC50 (µM)[3] |

| This compound | (2R,3R) | PANC-1 | Nutrient-Deprived Medium | 0.54 |

| (+)-Arctigenin | (2S,3S) | PANC-1 | Nutrient-Deprived Medium | No cytotoxicity |

| (-)-Matairesinol | (2R,3R) | PANC-1 | Nutrient-Deprived Medium | 6.82 |

| (+)-Matairesinol | (2S,3S) | PANC-1 | Nutrient-Deprived Medium | No cytotoxicity |

| (-)-Trachelogenin | (2R,3R) | PANC-1 | Nutrient-Deprived Medium | 5.85 |

| (+)-Trachelogenin | (2S,3S) | PANC-1 | Nutrient-Deprived Medium | No cytotoxicity |

Cytotoxicity in Other Cancer Cell Lines

The cytotoxic effects of arctigenin have been observed in various other cancer cell lines. While not always specifying the stereoisomer, these studies provide valuable data on its anti-cancer potential.

| Compound | Cell Line | IC50 (µM) |

| Arctigenin | MDA-MB-231 | 42.903 |

| Arctigenin | HepG2 | 11.17 (24h), 4.888 (48h) |

| Arctigenin | SK-BR-3 | Reduced viability by 62.1% at 6.25 µM |

| Arctigenin | MCF-7 | 40 |

Modulation of Key Signaling Pathways

The differential biological activity of this compound stereoisomers is intrinsically linked to their ability to selectively modulate critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The preferential cytotoxicity of this compound in PANC-1 cells is strongly associated with its ability to inhibit the activation of Akt, a key serine/threonine kinase in the PI3K/Akt signaling pathway that promotes cell survival and proliferation. Notably, only the (-)-enantiomer demonstrated strong suppression of Akt activation.

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

NF-κB Signaling Pathway

Arctigenin is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. It has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB.

Caption: Arctigenin-mediated inhibition of the NF-κB signaling pathway.

Other Key Signaling Pathways

Arctigenin has also been shown to modulate other crucial signaling pathways, including:

-

MAPK Pathway: Arctigenin inhibits the ERK1/2 and JNK1/2 MAPK pathways.

-

STAT3 Pathway: It suppresses both constitutive and IL-6-induced STAT3 phosphorylation and nuclear translocation.

-

AMPK Pathway: Arctigenin can activate AMPK, a key cellular energy sensor.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activity of this compound and its stereoisomers.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

-

Cell Seeding: Seed cells (e.g., PANC-1, MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound, (+)-arctigenin, or other stereoisomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or PC50 values.

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis for Protein Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest and its phosphorylated form.

General Protocol for Akt Phosphorylation:

-

Cell Lysis: After treatment with arctigenin stereoisomers, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473) and an antibody for total Akt overnight at 4°C. Recommended dilutions are typically 1:1000.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Akt compared to total Akt.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.

General Protocol:

-

Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: Treat the transfected cells with arctigenin stereoisomers, with or without an NF-κB activator like TNF-α.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Conclusion

The biological activities of arctigenin are markedly influenced by its stereochemistry, with the (-)-enantiomer demonstrating superior potency, particularly in the context of cancer cell cytotoxicity. This stereospecificity is attributed to its selective inhibition of key signaling pathways, most notably the PI3K/Akt pathway. The data and protocols presented in this guide underscore the importance of considering stereoisomerism in drug discovery and development. Further research into the precise molecular interactions of this compound with its targets will be crucial for optimizing its therapeutic potential and for the rational design of novel, more effective anti-cancer and anti-inflammatory agents.

References

The Role of (-)-Arctigenin in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Arctigenin, a dibenzylbutyrolactone lignan, is a key bioactive constituent isolated from the fruit of the Great Burdock plant (Arctium lappa L.), known in Traditional Chinese Medicine (TCM) as Niu Bang Zi (牛蒡子) or Fructus Arctii. For centuries, Fructus Arctii has been a staple in TCM formulations, valued for its therapeutic properties of "clearing Heat and resolving toxicity" and "dispersing Wind-Heat." This technical guide provides an in-depth analysis of the role of this compound in prominent TCM formulations, its underlying pharmacological mechanisms, and the experimental protocols used to elucidate its activity.

This compound in Traditional Chinese Medicine Formulations

In TCM theory, Fructus Arctii is categorized as a cool, acrid, and bitter herb that primarily enters the Lung and Stomach meridians. Its main functions are to disperse Wind-Heat, benefit the throat, resolve toxins, and vent rashes. These properties make it a crucial component in formulations designed to treat the early stages of febrile diseases, sore throats, coughs, and skin eruptions. Two of the most notable classical TCM formulas that utilize Fructus Arctii are Yin Qiao San (银翘散) and Pu Ji Xiao Du Yin (普济消毒饮).

Yin Qiao San (Honeysuckle and Forsythia Powder)

-

Traditional Use: Yin Qiao San is a cornerstone formula for treating the initial stages of Wind-Heat invasion, characterized by symptoms such as fever, slight aversion to cold, headache, thirst, cough, and sore throat.[1][2]

-

Role of Fructus Arctii (Niu Bang Zi): In this formulation, Fructus Arctii, in synergy with other herbs like Jin Yin Hua (Flos Lonicerae) and Lian Qiao (Fructus Forsythiae), works to disperse Wind-Heat from the exterior of the body, clear Heat from the Lungs, and alleviate sore throat.[3] The typical dosage of Fructus Arctii in Yin Qiao San is around 9 grams.[1]

Pu Ji Xiao Du Yin (Universal Benefit Decoction to Eliminate Toxin)

-

Traditional Use: This powerful formula is indicated for "Big Head Plague," a TCM diagnosis referring to severe swelling and pain in the head and face, often accompanied by fever, sore throat, and difficulty swallowing. This corresponds to modern-day conditions like mumps, tonsillitis, and facial erysipelas.[4]

-

Role of Fructus Arctii (Niu Bang Zi): Within Pu Ji Xiao Du Yin, Fructus Arctii is employed to clear Heat, resolve toxins, and reduce swelling, particularly in the upper body. It works in concert with other potent heat-clearing and detoxifying herbs to combat the underlying pathogenic factors. The dosage in this formula is typically around 3 grams.

Quantitative Data on this compound and its Precursor

| Compound | Source | Reported Content | Method of Analysis | Reference |

| This compound | Fructus Arctii (raw herb) | 0.19% | Not Specified | |

| Arctiin | Fructus Arctii (raw herb) | 3.5% | Not Specified | |

| This compound | Arctium tomentosum Mill. | 0.15 mg/g | HPLC | |

| Arctiin | Arctium tomentosum Mill. | 10.69 mg/g | HPLC | |

| This compound (post-fermentation) | Fermented Fructus Arctii powder | 19.51 mg/g | HPLC |

Note: Arctiin is the glycoside precursor to this compound and can be converted to the active form by intestinal microflora or through processing methods like fermentation.

Pharmacological Activities of this compound

Modern pharmacological research has substantiated many of the traditional uses of Fructus Arctii, attributing a significant portion of its therapeutic effects to this compound. Key activities include:

-

Anti-inflammatory Effects: this compound has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This aligns with the TCM concept of "clearing Heat."

-

Antiviral Activity: Studies have demonstrated that this compound possesses antiviral properties, particularly against influenza A virus. This supports the traditional use of Fructus Arctii in treating Wind-Heat invasions, which often correspond to viral infections.

-

Anti-tumor Properties: Emerging research indicates that this compound can inhibit the proliferation and induce apoptosis in various cancer cell lines.

-

Neuroprotective Effects: this compound has also been investigated for its neuroprotective potential.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory genes.

JAK-STAT Signaling Pathway